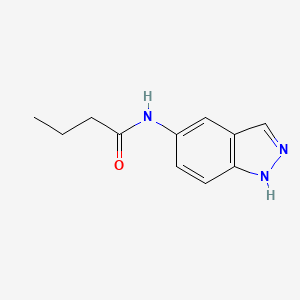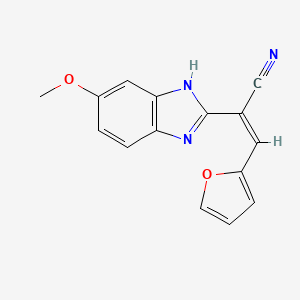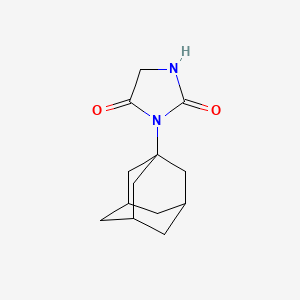![molecular formula C16H20BrNO2 B5402478 (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5402478.png)
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a brominated phenyl group and an ethoxy substituent, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting with the bromination of an appropriate phenyl precursor. The ethoxy group is introduced through an etherification reaction. The bicyclic structure is formed via a cyclization reaction, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the hydroxyl group.
Reduction: Reduction reactions can target the bromine substituent or the carbonyl group if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development and therapeutic research.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
作用机制
The mechanism of action of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The bromine and ethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the selectivity of the compound for its targets.
相似化合物的比较
Similar Compounds
Dichloroaniline: Similar in having halogenated aromatic rings but differs in the type of halogen and overall structure.
Bromomethyl methyl ether: Shares the bromine substituent but has a simpler structure and different reactivity.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group and an aromatic ring but lacks the bicyclic structure.
Uniqueness
The uniqueness of (2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its combination of a brominated phenyl group, an ethoxy substituent, and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-13-3-4-14(17)12(9-13)10-15-16(19)11-5-7-18(15)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDDWHHHFVNME-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B5402418.png)
![3-[5-[(E)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5402420.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5402429.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5402438.png)

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![2-CHLORO-4-FLUORO-N-[3-(MORPHOLINE-4-CARBONYL)-5-(PROPAN-2-YL)THIOPHEN-2-YL]BENZAMIDE](/img/structure/B5402494.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![1-{7-ACETYL-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}ETHAN-1-ONE](/img/structure/B5402503.png)
